molecular formula C₂₈H₂₅D₃N₂O₁₁ B1156371 SN-38-d3 Glucuronide (0.1 mg/mL in DMSO)

SN-38-d3 Glucuronide (0.1 mg/mL in DMSO)

Cat. No.: B1156371
M. Wt: 571.55
Attention: For research use only. Not for human or veterinary use.
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Description

SN-38-d3 Glucuronide is a deuterated isotopologue of SN-38 glucuronide, the inactive metabolite of the anticancer prodrug irinotecan. This compound is structurally characterized by the conjugation of SN-38 (7-ethyl-10-hydroxycamptothecin) with a glucuronic acid moiety, where three hydrogen atoms are replaced with deuterium (C₂₈H₂₅D₃N₂O₁₁) . The 0.1 mg/mL solution in DMSO is optimized for experimental use, ensuring stability and solubility while minimizing solvent-related artifacts. SN-38 glucuronide is critical in pharmacokinetic studies due to its role in irinotecan detoxification, mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 .

Properties

Molecular Formula

C₂₈H₂₅D₃N₂O₁₁

Molecular Weight

571.55

Synonyms

4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid (0.1 mg/mL in DMSO);  (4S)-4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyra

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₂₈H₂₅D₃N₂O₁₁
  • Solubility : 0.1 mg/mL in DMSO (prepared using fresh, anhydrous DMSO to prevent hygroscopic degradation) .
  • Storage : Recommended at -20°C to -80°C in aliquots to avoid freeze-thaw cycles .
Structural and Functional Comparisons
Compound Structure/Modification Key Functional Differences References
SN-38-d3 Glucuronide Deuterated SN-38 glucuronide Enhanced metabolic stability for tracer studies
SN-38 Glucuronide Native glucuronide metabolite Prone to hydrolysis under physiological conditions
Estradiol 17β-Glucuronide Estradiol + glucuronic acid Substrate for OATP1B1/1B3 transporters; implicated in hormone regulation
Clofibrate Acyl Glucuronide Acyl-linked glucuronide Electrophilic reactivity leading to hepatotoxicity via glutathione adducts
Caffeic Acid Glucuronide Phenolic glucuronide Antioxidant activity in cellular models (e.g., C6 glioma cells)

Key Observations :

  • Deuterated vs. Non-deuterated Analogs: SN-38-d3 Glucuronide exhibits improved metabolic stability compared to non-deuterated SN-38 glucuronide, making it preferable for quantitative LC-MS/MS analyses .
  • Acyl vs. Ether Glucuronides : Unlike clofibrate acyl glucuronide, SN-38-d3 Glucuronide lacks electrophilic reactivity, reducing toxicity risks .
Pharmacokinetic and Metabolic Stability
Compound Elimination Half-Life (t₁/₂) Rate-Limiting Step Excretion Pathway References
SN-38-d3 Glucuronide Formation-rate limited (t₁/₂ ~ parent drug) UGT1A1-mediated glucuronidation Biliary/fecal excretion
Liquiritigenin Glucuronide Parallel elimination to parent Glucuronide formation determines t₁/₂ Biliary excretion
Hydromorphone Glucuronide Faster elimination than parent Glucuronide hydrolysis Renal excretion

Key Findings :

  • Hydromorphone glucuronide is eliminated faster than its parent drug, contrasting with SN-38-d3 Glucuronide’s stability .
Analytical and Solubility Profiles
Compound Solubility in DMSO (mg/mL) Chromatographic Retention Time (min) Detection Method References
SN-38-d3 Glucuronide 0.1 ~8–10 (C18 column, pH 2.7) Fluorescence (λex 355 nm)
Estradiol 17β-Glucuronide 5.0 <1 (polar interaction columns) LC-MS/MS
Nicotine Glucuronide Not stable in DMSO <1 (early elution) Hydrolysis-dependent

Key Insights :

  • SN-38-d3 Glucuronide’s low solubility in DMSO (0.1 mg/mL) necessitates careful handling compared to estradiol glucuronide (5 mg/mL) .
  • Early-eluting polar glucuronides (e.g., nicotine glucuronide) are challenging to detect without hydrolysis, unlike SN-38-d3 Glucuronide, which is stable under HPLC conditions .

Key Contrasts :

  • SN-38-d3 Glucuronide lacks direct pharmacological activity, unlike O-DMA glucuronide (hormonal modulation) or ibuprofen acyl glucuronide (TRPA1 activation) .

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